Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride
Overview
Description
Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine has been studied since 1948 . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
Pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Scientific Research Applications
Versatile Therapeutic Potential
Pyrazolo[1,5-a]pyridine derivatives are recognized for their broad medicinal properties, which include activities as anticancer agents, central nervous system (CNS) modulators, anti-infectives, anti-inflammatory agents, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these compounds are of significant interest, offering insights for medicinal chemists to explore and develop potential drug candidates. The versatility of this scaffold underlines its importance in drug discovery, highlighting the opportunity for further exploration and utilization in developing novel therapeutic agents (Cherukupalli et al., 2017).
Kinase Inhibition and Patent Landscape
The pyrazolo[1,5-a]pyridine scaffold, owing to its ability to interact with kinases through multiple binding modes, has been extensively claimed in patents for kinase inhibition. This versatility makes it a valuable asset in the design of kinase inhibitors, covering a broad range of kinase targets. The scaffold's ability to form hydrogen bond donor-acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its prominence in this domain. Examination of patent literature reveals its utility, not just as one among many hinge binders but also for offering distinct advantages in inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).
Neurodegenerative Disease Research
Pyrazolines, including pyrazolo[1,5-a]pyridine derivatives, are identified for their potential in treating neurodegenerative disorders. Their neuroprotective properties are being explored for the management of Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The structural stability and biological activity of pyrazoline-based compounds have encouraged research into their efficacy as neuroprotective agents, highlighting their significant role in neurodegenerative disease research (Ahsan et al., 2022).
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCRXEPXULVGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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